2-Methoxybenzoyl chloride

Catalog No.
S8051580
CAS No.
1300-64-7
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxybenzoyl chloride

CAS Number

1300-64-7

Product Name

2-Methoxybenzoyl chloride

IUPAC Name

2-methoxybenzoyl chloride

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3

InChI Key

RZNHSEZOLFEFGB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)Cl

2-Methoxybenzoyl chloride (CAS: 1300-64-7), also known as o-anisoyl chloride, is an ortho-substituted aromatic acylating agent utilized in the synthesis of pharmaceuticals and complex heterocyclic scaffolds. Structurally, the methoxy group at the ortho position imparts mesomeric electron donation, inductive electron withdrawal, and significant steric hindrance around the highly electrophilic acyl carbon. In industrial procurement, this compound is selected over standard acyl chlorides when the ortho-oxygen is required for downstream intramolecular cyclizations, such as chromenone synthesis [1]. While it shares baseline moisture sensitivity with unsubstituted benzoyl chloride, its distinct steric profile necessitates tailored process conditions during amidation, esterification, and organometallic coupling to account for altered reaction kinetics.

Substituting 2-methoxybenzoyl chloride with its unsubstituted counterpart (benzoyl chloride) or its para-isomer (4-methoxybenzoyl chloride) routinely leads to synthetic failure or severe process inefficiencies. In heterocycle manufacturing, the ortho-methoxy group serves as an essential internal nucleophile for ring-closing steps; replacing it with benzoyl chloride completely aborts these cyclization pathways, yielding acyclic dead-ends instead of target scaffolds like chromenones [1]. Furthermore, in direct acylation workflows, the 'ortho effect' creates substantial steric shielding that fundamentally alters reaction kinetics. While 4-methoxybenzoyl chloride reacts rapidly due to unhindered para-electron donation, 2-methoxybenzoyl chloride often requires elevated temperatures or extended reaction times to overcome steric barriers at the carbonyl center, meaning generic substitution disrupts established process chemistry yields.

Enabling One-Pot Domino Friedel-Crafts Annulation for Chromenones

In the synthesis of flavonoid and chromenone scaffolds, the ortho-methoxy substituent is structurally essential for executing intramolecular etherification. Research demonstrates that reacting 2-methoxybenzoyl chloride with alkynes (e.g., phenylacetylene) under Lewis acid catalysis (AlCl3) triggers a domino Friedel-Crafts acylation/annulation pathway, directly yielding chromen-4-one derivatives in a single pot (48% baseline yield). In contrast, utilizing unsubstituted benzoyl chloride under identical conditions fails to produce any cyclic product, yielding only acyclic ynones because it lacks the requisite ortho-oxygen atom to complete the final ring-closing step [1].

Evidence DimensionHeterocycle formation capability
Target Compound Data48% yield of cyclized chromen-4-one
Comparator Or BaselineBenzoyl chloride: 0% cyclic product (yields acyclic ynones)
Quantified DifferenceAbsolute structural divergence enabling one-step cyclization
ConditionsAlCl3-catalyzed reaction with phenylacetylene in dichloromethane

For procurement in medicinal chemistry, 2-methoxybenzoyl chloride is a mandatory precursor for single-step chromenone library synthesis, bypassing multi-step ynone-deprotection-cyclization routes.

Steric Shielding to Prevent Tertiary Alcohol Over-Addition

A major process challenge when reacting highly nucleophilic organolithium reagents with acyl chlorides is over-addition, which converts the desired ketone intermediate into an undesired tertiary alcohol. When reacting lithiated 1-bromo-4-methoxybenzene with standard benzoyl chloride under batch conditions, the target ketone forms only in trace amounts, dominated by a 72% yield of the tertiary alcohol byproduct. However, substituting the electrophile with 2-methoxybenzoyl chloride under inverse addition conditions leverages the steric bulk of the ortho-methoxy group. This shielding successfully restricts the reaction to mono-addition, allowing the target ketone to be isolated as the major product with a 40% yield [1].

Evidence DimensionMono-addition ketone yield vs. over-addition
Target Compound Data40% ketone yield (major product isolated)
Comparator Or BaselineBenzoyl chloride: Trace ketone yield (72% tertiary alcohol byproduct)
Quantified Difference~40% absolute increase in target ketone isolation due to ortho-steric shielding
ConditionsOrganolithium addition (lithiated 1-bromo-4-methoxybenzene) under batch inverse addition conditions at -78 °C

Buyers scaling up organometallic ketone syntheses can utilize the ortho-methoxy group's steric profile to prevent runaway over-addition, significantly improving the chemoselectivity of the target API intermediate.

Steric Impact on Direct Amidation Yields with Weak Nucleophiles

While the ortho-methoxy group provides beneficial shielding in organometallic reactions, its steric hindrance can moderately reduce the efficiency of nucleophilic attack by bulky or weakly nucleophilic amines during standard amidation. In the synthesis of nitazoxanide analogs via the amidation of the weak nucleophile 2-amino-5-nitrothiazole, the use of unsubstituted benzoyl chloride achieved a 43% isolated yield of the target amide. Substituting with 2-methoxybenzoyl chloride under identical mild conditions resulted in a reduced yield of 33%, demonstrating the tangible kinetic penalty imposed by the ortho-substituent [1].

Evidence DimensionIsolated yield of heteroaryl amide
Target Compound Data33% yield
Comparator Or BaselineBenzoyl chloride: 43% yield
Quantified Difference10% absolute reduction in yield due to ortho-steric hindrance
ConditionsReaction with 2-amino-5-nitrothiazole and triethylamine in THF at room temperature for 3 hours

Process chemists must account for the ortho-effect when procuring this compound, often necessitating longer reaction times, higher temperatures, or more potent coupling catalysts compared to unhindered acyl chlorides.

Single-Step Synthesis of Chromenone and Flavonoid Libraries

Directly following from its ability to undergo domino Friedel-Crafts annulation, 2-methoxybenzoyl chloride is a highly efficient precursor for generating chromen-4-one libraries. The ortho-methoxy group acts as a built-in intramolecular nucleophile, allowing medicinal chemists to bypass multi-step protection/deprotection sequences and assemble these privileged heterocyclic pharmacophores in a single pot [1].

Chemoselective Synthesis of Sterically Hindered Diaryl Ketones

Because the ortho-methoxy group effectively shields the highly electrophilic acyl carbon, this compound is recommended for reactions with potent organometallic reagents. It prevents the common process failure of tertiary alcohol over-addition, making it a reliable building block for isolating mono-addition diaryl ketones in complex API synthesis [2].

Synthesis of Ortho-Substituted Benzamide APIs

2-Methoxybenzoyl chloride is heavily procured for the synthesis of specific benzamide-based drugs, such as substituted diphenidine derivatives or nitazoxanide analogs. However, due to the established 10% yield penalties observed with weak nucleophiles, industrial scale-up of these amidations requires optimized process conditions to overcome the inherent steric hindrance of the ortho-position [3].

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

170.0134572 g/mol

Monoisotopic Mass

170.0134572 g/mol

Heavy Atom Count

11

General Manufacturing Information

Benzoyl chloride, 2-methoxy-: ACTIVE

Dates

Last modified: 11-23-2023

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